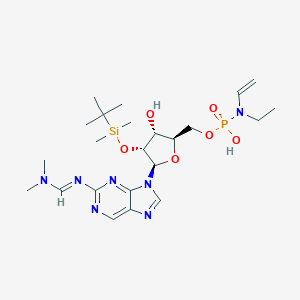

2-Tbdms-phosphoramidate

Description

Structure

3D Structure

Properties

CAS No. |

126922-65-4 |

|---|---|

Molecular Formula |

C23H40N7O6PSi |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-N-ethenyl-N-ethylphosphonamidic acid |

InChI |

InChI=1S/C23H40N7O6PSi/c1-10-29(11-2)37(32,33)34-13-17-18(31)19(36-38(8,9)23(3,4)5)21(35-17)30-15-25-16-12-24-22(27-20(16)30)26-14-28(6)7/h10,12,14-15,17-19,21,31H,1,11,13H2,2-9H3,(H,32,33)/b26-14+/t17-,18-,19-,21-/m1/s1 |

InChI Key |

KDKWREOBESUYPO-FXQIDPKWSA-N |

SMILES |

CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |

Isomeric SMILES |

CCN(C=C)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |

Canonical SMILES |

CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |

Synonyms |

2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3',5'-cyclic diethylphosphoramidate 2-TBDMS-phosphoramidate |

Origin of Product |

United States |

Substrate Controlled Stereoselective Synthesis:this More Advanced Strategy Aims to Control the Stereochemical Outcome During the Coupling Reaction Itself. It Relies on Using a Nucleoside Phosphoramidite That is Already a Single, Pure Diastereomer. the Oxathiaphospholane Otp Method is a Prominent Example That Has Been Extended to Ribonucleoside Derivatives.researchgate.netin This Approach, 2 O Tbdms Protected Ribonucleosides Are Reacted to Form Diastereomeric 3 O 1,3,2 Oxathiaphospholane Derivatives, Which Are then Separated. Each Pure Diastereomer Can Subsequently Be Used to Synthesize Oligonucleotides with Complete Stereocontrol at the Phosphorus Center.researchgate.netsimilarly, the Use of 1,3,2 Oxazaphospholidine Monomers Has Enabled the Synthesis of All Rp and All Sp Phosphorothioate Oligouridylates U10 .rsc.orghowever, It Was Noted That the Steric Bulk of the Tbdms Group Could Lower Coupling Efficiency when Synthesizing Sequences with Mixed Bases.rsc.org

Impact of Phosphoramidate (B1195095) Stereochemistry on Oligonucleotide Structure and Conformation

Key impacts of phosphoramidate stereochemistry include:

Nuclease Resistance: The stereochemistry of phosphorothioate linkages, a common phosphoramidate analogue, significantly affects the stability of oligonucleotides against nuclease degradation. For small interfering RNAs (siRNAs) synthesized with 2'-O-TBDMS precursors to contain phosphorothioate backbones, strands with a higher proportion of Rp linkages exhibit greater resistance to nucleases found in serum compared to their Sp-enriched counterparts. nih.gov This enhanced stability is a critical factor for therapeutic applications.

Hybridization and Thermal Stability (Tm): The ability of an oligonucleotide to bind to its complementary DNA or RNA target is dependent on P-chirality. Studies on duplexes containing single, chirally pure phosphoramidate linkages have shown that the stereochemistry affects the thermal stability (Tm). oup.com The difference in Tm between duplexes containing the Rp versus the Sp isomer can be significant, indicating that the specific stereoconfiguration can either stabilize or destabilize the duplex. oup.com

Biological Activity: The stereochemical purity of phosphoramidate linkages can be critical for biological function. For instance, the Rp isomers of phosphorothioate oligonucleotides are often better substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid. nih.gov Furthermore, in the context of siRNAs, those with a higher fraction of Rp centers have been shown to be more effective inhibitors of gene expression in cells. nih.gov The central chirality of the phosphorus group in phosphoramidate prodrugs is also known to have a strong impact on the biological activity of the drug. acs.orgacs.org

The following table summarizes the observed effects of Rp vs. Sp stereochemistry in oligonucleotides derived from TBDMS-protected phosphoramidates.

| Property | Effect of Rp Stereocenter | Effect of Sp Stereocenter | Reference |

|---|---|---|---|

| Nuclease Resistance (in PS-siRNA) | Higher resistance | Lower resistance | nih.gov |

| siRNA Inhibitory Activity | More effective | Less effective | nih.gov |

| RNase H Substrate Recognition | Generally preferred | Less recognized | nih.gov |

| Duplex Thermal Stability (Tm) | Stereochemistry-dependent; can increase or decrease Tm relative to phosphodiester | oup.com |

Application of 2 Tbdms Phosphoramidates in Oligonucleotide Synthesis

Solid-Phase Oligoribonucleotide Synthesis (SPOS)

Solid-phase synthesis, a technique where the growing oligonucleotide chain is attached to an insoluble support, is the standard method for producing synthetic RNA. wikipedia.org The use of 2'-O-TBDMS protected phosphoramidites is a well-established and widely utilized chemistry in this process. biosearchtech.com The synthesis cycle involves a series of steps including the deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite (B1245037) monomer, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage. kulturkaufhaus.de

The reaction kinetics of the coupling step are also a key consideration. The steric hindrance from the TBDMS group can slow down the reaction, necessitating longer coupling times compared to DNA synthesis or RNA synthesis using less bulky 2'-protecting groups. biosearchtech.comsigmaaldrich.comumich.edu For instance, with a standard activator like 1H-tetrazole, coupling times of 10-15 minutes may be required. glenresearch.com However, the use of more potent activators can significantly reduce these times. biosearchtech.comglenresearch.com

| Activator | Coupling Time | Coupling Efficiency (%) | Reference |

| 1H-Tetrazole | ≥12 minutes | >97% | biosearchtech.comglenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 12 minutes | >97% | biosearchtech.com |

| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes | ~98-99% | biosearchtech.comglenresearch.comresearchgate.net |

| Saccharin 1-methylimidazole (B24206) (SMI) | 3 minutes | 97.3% | glenresearch.com |

| Saccharin 1-methylimidazole (SMI) | 6 minutes | > ETT at 6 min | glenresearch.com |

This table presents a summary of reported coupling efficiencies and times for various activators used in TBDMS-based RNA synthesis. The actual performance can vary depending on the specific synthesizer, reagents, and sequence.

The tert-butyldimethylsilyl (TBDMS) group, while effective in protecting the 2'-hydroxyl, introduces significant steric bulk. biosearchtech.comsigmaaldrich.com This steric hindrance is a primary factor influencing the efficiency and kinetics of the coupling reaction. biosearchtech.com The bulky nature of the TBDMS group can impede the approach of the incoming phosphoramidite to the 5'-hydroxyl of the growing chain, leading to lower coupling efficiencies and the need for longer reaction times. biosearchtech.comsigmaaldrich.comumich.edu

To overcome the challenges posed by steric hindrance, researchers have explored alternative 2'-protecting groups that are less bulky, such as the 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group. umich.eduglenresearch.comnih.gov These alternatives can offer higher coupling efficiencies and shorter coupling times. umich.eduglenresearch.com However, the TBDMS chemistry remains widely used due to its long history of successful application and the commercial availability of the corresponding phosphoramidites. nih.govglenresearch.com

Another consequence of the steric hindrance of the 2'-TBDMS group is the potential for migration of the silyl (B83357) group from the 2' to the 3' position. glenresearch.comthermofisher.com This migration can lead to the formation of unnatural 2'-5' internucleotide linkages during synthesis, which can affect the biological activity of the resulting RNA. glenresearch.comthermofisher.com Manufacturing processes for TBDMS phosphoramidites are designed to minimize the presence of the 2'-phosphoramidite impurity that would result from this migration. thermofisher.com

For TBDMS-protected phosphoramidites, the use of a standard activator like 1H-tetrazole can result in suboptimal coupling efficiencies and require extended coupling times. kulturkaufhaus.deglenresearch.com More acidic and nucleophilic activators have been developed to improve the performance of RNA synthesis.

5-Ethylthio-1H-tetrazole (ETT) became a popular choice for RNA synthesis, offering better performance than 1H-tetrazole. glenresearch.comyoudobio.com It is more soluble in acetonitrile (B52724) and more acidic, leading to faster and more efficient couplings. glenresearch.com

5-Benzylthio-1H-tetrazole (BTT) is considered a superior activator for sterically hindered 2'-O-TBDMS phosphoramidites. kulturkaufhaus.deglenresearch.comresearchgate.net It allows for significantly shorter coupling times (around 3 minutes) while achieving high coupling efficiencies (98-99%). glenresearch.comresearchgate.net

4,5-Dicyanoimidazole (DCI) is a less acidic activator that is particularly well-suited for larger-scale syntheses where longer coupling times are employed, as it minimizes the risk of activator-induced detritylation of the incoming phosphoramidite. umich.edu

Saccharin 1-methylimidazole (SMI) is a general-purpose activator that has shown excellent performance in both DNA and RNA synthesis, outperforming ETT at similar coupling times. glenresearch.com

The selection of the optimal activator is a balance between reactivity, which influences coupling time and efficiency, and the potential for side reactions, such as the formation of n+1 products due to premature detritylation of the incoming monomer. glenresearch.com

Protecting Group Orthogonality and Deprotection Strategies

A key principle in chemical synthesis is the use of orthogonal protecting groups, which are groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. jocpr.comumich.edu In TBDMS-based RNA synthesis, the 2'-O-TBDMS group is designed to be orthogonal to the other protecting groups used for the nucleobases, the phosphate (B84403) backbone, and the 5'-hydroxyl group. jocpr.comumich.edu

The 5'-hydroxyl group is typically protected by an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle. wikipedia.org The exocyclic amino groups of the nucleobases are protected with base-labile groups such as benzoyl (Bz) or acetyl (Ac). wikipedia.org The phosphate groups are protected with a β-cyanoethyl group, which is also removed under basic conditions. kulturkaufhaus.de

After the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The removal of the 2'-O-TBDMS group is a critical step that requires specific conditions to avoid degradation of the RNA chain. glenresearch.com The standard method for removing the TBDMS group is treatment with a fluoride (B91410) ion source. glenresearch.comumich.edu

Common deprotection reagents and methods include:

Tetrabutylammonium fluoride (TBAF): A solution of 1M TBAF in tetrahydrofuran (B95107) (THF) is widely used to remove the TBDMS groups. glenresearch.comumich.edu This reaction is typically carried out at room temperature for several hours. umich.eduoup.com However, TBAF is sensitive to water, which can lead to incomplete deprotection. umich.edu

Triethylamine trihydrofluoride (TEA·3HF): This reagent is considered a more reliable alternative to TBAF. kulturkaufhaus.deumich.edu It is less sensitive to water and can lead to a cleaner deprotection, often with shorter reaction times. umich.edu

Ammonium (B1175870) fluoride/Ammonia (B1221849): A mixture of ammonium fluoride in aqueous ammonia can also be used for TBDMS removal. nih.gov This method can be convenient as it can be combined with the removal of base and phosphate protecting groups. nih.gov

The choice of deprotection method can depend on the specific sequence and any other modifications present in the RNA molecule. Careful optimization of the deprotection conditions is essential to ensure complete removal of the TBDMS groups while minimizing any potential damage to the RNA.

The success of TBDMS-based RNA synthesis hinges on the compatibility of the 2'-O-TBDMS group with the other protecting groups used in the process. The TBDMS group must be stable under the conditions used to remove the other protecting groups, and its own removal should not affect the integrity of the rest of the molecule.

Compatibility with Acid-Labile 5'-DMT Group: The TBDMS group is stable to the acidic conditions used for the removal of the 5'-DMT group at each step of the synthesis cycle. glenresearch.com

Compatibility with Base-Labile Protecting Groups: The TBDMS group is generally stable to the basic conditions used for the removal of the exocyclic amine protecting groups (e.g., Bz, Ac) and the cyanoethyl phosphate protecting groups. glenresearch.com However, prolonged exposure to strong basic conditions, such as concentrated ammonium hydroxide (B78521), can lead to some loss of the TBDMS group, which can result in chain cleavage. glenresearch.com To mitigate this, milder basic conditions or more base-labile protecting groups for the nucleobases are often employed. glenresearch.com For example, using a mixture of ammonium hydroxide and ethanol (B145695) can reduce chain cleavage. glenresearch.com

Orthogonality in Deprotection: The fluoride-mediated removal of the TBDMS group is orthogonal to the deprotection of the other groups. umich.edu The final deprotection is typically a two-step process: first, treatment with a base (e.g., aqueous ammonia or methylamine) to remove the base and phosphate protecting groups, followed by treatment with a fluoride source to remove the 2'-O-TBDMS groups. kulturkaufhaus.deumich.edu

The careful selection of a compatible set of protecting groups is crucial for the successful synthesis of high-quality RNA oligonucleotides using the 2'-O-TBDMS chemistry.

Advanced Oligonucleotide Structures via TBDMS Phosphoramidite Chemistry

The tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function of ribonucleosides is a cornerstone of modern solid-phase RNA synthesis. nih.govwiley.com Its stability during synthesis cycles and its reliable removal under fluoride treatment have enabled the routine production of standard RNA oligonucleotides. umich.edu Beyond this, 2'-O-TBDMS phosphoramidite chemistry provides a robust and versatile platform for the creation of advanced oligonucleotide structures, including specifically modified ribonucleotides, sequences containing non-canonical bases, and complex, branched architectures. nih.govnih.gov This versatility stems from the wide availability of TBDMS-protected monomers and their compatibility with a diverse range of chemical modifications and synthetic strategies. nih.govresearchgate.net

Synthesis of Specifically Modified Ribonucleotides

The introduction of specific chemical modifications at defined positions within an RNA sequence is crucial for studying its structure, function, and interactions. 2'-O-TBDMS phosphoramidite chemistry facilitates this through several approaches, including the direct incorporation of modified monomers and postsynthetic functionalization.

Researchers have developed 5′-O-dimethoxytrityl-2′-O-TBDMS protected 3′-O-phosphoramidites of nucleosides that feature functionalized linkers at the heterocyclic base. nih.gov These linkers, often amino groups attached via spacers of varying lengths, can be placed at positions like C5 of pyrimidines or C2 and C8 of purines. nih.gov After the synthesis of the full oligonucleotide, these reactive handles are used for conjugation with reporter groups such as fluorescent dyes or nitroxide spin labels. nih.gov

Another powerful strategy involves the use of orthogonal protecting groups. By incorporating a standard 2'-O-TBDMS protected ribonucleotide alongside a monomer with a more stable 2'-O-protecting group, such as 2′-O-thiomorpholine-carbothioate (TC), selective deprotection of the TBDMS group can be achieved while the RNA remains on the solid support. nih.gov This exposes a specific 2'-hydroxyl group for on-column functionalization, allowing the introduction of a wide array of linkers and functional moieties. nih.gov Furthermore, "convertible" nucleoside phosphoramidites, such as those developed by Verdine, can be incorporated using TBDMS chemistry. These monomers contain a leaving group that can be displaced by various nucleophiles post-synthesis to introduce modifications. mdpi.com

| Modification Type | Chemical Group/Label | Position of Modification | Synthetic Strategy |

|---|---|---|---|

| Fluorescent Dye | Fluorescein, Rhodamine, etc. | Nucleobase (e.g., C5-U, C8-A) | Postsynthetic conjugation to an amino-linker functionalized nucleobase. nih.gov |

| Nitroxide Spin Label | TEMPO | Nucleobase | Postsynthetic conjugation to a convertible nucleoside. mdpi.com |

| Amino Linker | - (CH₂)n - NH₂ | 2'-Ribose, Nucleobase | Direct incorporation of a modified phosphoramidite or on-column functionalization. nih.govnih.gov |

| Photolabile "Caging" Group | 2-(2-nitrophenyl)propyl (NPP) | Nucleobase (exocyclic amine) | Postsynthetic displacement on a convertible nucleoside. mdpi.com |

Incorporation of Non-Canonical Nucleosides and Analogs

The genetic alphabet can be expanded for various research purposes by incorporating nucleosides beyond the canonical A, C, G, and U. The 2'-O-TBDMS phosphoramidite method is the standard for incorporating a wide variety of these analogs into RNA sequences. nih.govwikipedia.org The general synthetic route involves preparing the non-canonical nucleoside, installing the necessary 5'-O-DMT and 2'-O-TBDMS protecting groups, and finally performing a phosphitylation reaction to yield the 3'-O-phosphoramidite monomer. nih.gov

A range of 5'-O-DMT-2'-O-TBDMS protected phosphoramidites for non-canonical nucleosides are commercially available, enabling their direct use in automated solid-phase synthesis. These include therapeutically relevant analogs like Pseudouridine (Ψ) and 2-Thiouridine, as well as research tools like the fluorescent analog 8-Azanebularine.

Moreover, post-synthetic modification strategies can also generate non-canonical bases from precursors incorporated using TBDMS chemistry. A one-step procedure has been developed to modify the N-nucleophilic groups of commercially available TBDMS-protected phosphoramidites under phase-transfer conditions. acs.org This allows for the synthesis of phosphoramidites for epitranscriptomic marks like N6-methyladenosine (m⁶A), N1-methyladenosine (m¹A), and N2-methylguanosine (m²G) directly from standard protected monomers. acs.org

| Non-Canonical Nucleoside | Significance/Application | Incorporation Method |

|---|---|---|

| Pseudouridine (Ψ) | Naturally occurring RNA modification; enhances stability and modulates function. Used in therapeutic mRNA. | Direct incorporation of 5'-DMT-2'-O-TBDMS-PseudoUridine-CE-Phosphoramidite. libpubmedia.co.uk |

| 2-Thiouridine (s²U) | Naturally occurring modification; involved in codon recognition and RNA structural stability. | Direct incorporation of 5'-O-DMT-2'-O-TBDMS-2-Thiouridine 3'-CE phosphoramidite. |

| 8-Azanebularine | Fluorescent adenosine (B11128) analog for studying RNA structure and dynamics. | Direct incorporation of DMTr-2'-O-TBDMS-8-azanebularine-3'-CE-Phosphoramidite. |

| N⁶-methyladenosine (m⁶A) | Common epitranscriptomic mark influencing mRNA fate. nih.govacs.org | Incorporation of a phosphoramidite synthesized from a standard precursor via alkylation. acs.org |

| Inosine (I) | Product of adenosine deamination; affects translation and RNA stability. nih.gov | Direct incorporation of the corresponding phosphoramidite. wikipedia.org |

Synthesis of Branched RNA and Other Complex Architectures

TBDMS phosphoramidite chemistry is not limited to linear molecules and has been successfully applied to the synthesis of complex, non-linear RNA architectures such as branched RNA. These structures are important as mimics of biological intermediates, like splicing lariats, or as scaffolds for RNA nanotechnology and therapeutic applications. nih.govoup.com

One common method to create a fork-like branch involves using a symmetric "doubler" phosphoramidite. nih.gov This reagent, when added during solid-phase synthesis, creates two new 5'-ends, allowing the simultaneous synthesis of two new strands from the branch point. This approach has been used to build branched siRNAs with two or four strands, using standard 2'-O-TBDMS protected RNA phosphoramidites for the elongation of the arms. nih.gov

A more complex architecture mimicking the lariat (B8276320) structure found in group II intron splicing intermediates can also be constructed. oup.comoup.com This synthesis involves creating a specific 2'-5' phosphodiester linkage. The strategy employs a combination of standard 2'-O-TBDMS phosphoramidites for the main chain and a branch-point adenosine phosphoramidite carrying a photolabile protecting group on its 2'-hydroxyl. oup.com After synthesis of the linear portion, the photolabile group is selectively removed, exposing the 2'-OH. The branch is then extended from this position using reverse (5'→3') RNA phosphoramidites to form the characteristic 2'-5' linkage. oup.comoup.com

| RNA Architecture | Key Branching Reagent/Strategy | Resulting Structure |

|---|---|---|

| Fork-type Branched siRNA | Symmetric doubler phosphoramidite. nih.gov | A single 3'-end branches into two or four separate RNA strands. nih.gov |

| Lariat Splice Intermediate Mimic | 2'-Photolabile protected adenosine phosphoramidite and reverse direction phosphoramidites. oup.com | An internal adenosine is linked via a 2'-5' phosphodiester bond to the 5'-end of the branch. oup.comoup.com |

Stereochemical Aspects in Phosphoramidate Chemistry Relevant to Tbdms Protected Systems

Control of P-Chirality during Phosphoramidate (B1195095) Formation

The standard phosphoramidite (B1245037) method for oligonucleotide synthesis, when applied to create phosphoramidate or its analogue, phosphorothioate (B77711), linkages using 2'-O-TBDMS protected ribonucleoside phosphoramidites, typically results in a mixture of P-diastereomers. nih.govnih.gov The coupling reaction proceeds via a P(III) intermediate which is chiral, and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain leads to the formation of both Rp and Sp isomers. wikipedia.org

However, the ratio of these diastereomers is not always 1:1 and can be influenced by several factors, demonstrating a degree of inherent diastereoselectivity. Key factors influencing this stereochemical outcome include:

Choice of Activator: The acidic azole catalyst used to activate the phosphoramidite plays a crucial role. Studies have shown that different activators can lead to different diastereomeric ratios. For instance, in the synthesis of phosphorothioate uridine (B1682114) dinucleotides (UsU) from 2'-O-TBDMS-protected phosphoramidites, using 5-benzylthio-1-H-tetrazole (BTT) as an activator produced an approximate 2:1 ratio of Rp to Sp diastereomers. nih.gov In contrast, using a less sterically hindered activator like 1H-tetrazole can result in lower selectivity. nih.gov For a series of 16 dinucleotides synthesized with TBDMS-protected amidites, BTT activation gave an average Rp/Sp ratio of ~1.2, while tetrazole activation resulted in a ratio of ~0.8. nih.gov This suggests that steric crowding between the activator, the TBDMS group, and the phosphoramidite substituents contributes to the diastereoselectivity. nih.gov

Reaction Solvent: The solvent can influence the stereochemical course of the coupling reaction. Experiments coupling single 2'-O-TBDMS-RNA-phosphoramidite diastereomers have shown that changing the solvent from acetonitrile (B52724) to chloroform (B151607) can alter the diastereomeric ratio of the product, depending on the nucleophile used. ethz.ch

Chiral Auxiliaries: A more direct approach to controlling P-chirality involves the use of chiral auxiliaries on the phosphorus atom. Methods utilizing diastereomerically pure 3'-O-(1,3,2-oxazaphospholidine) monomers derived from 2'-O-TBDMS-protected nucleosides have been developed. rsc.orgresearchgate.net These auxiliaries guide the incoming nucleophile to attack the phosphorus center from a specific face, leading to the preferential formation of one diastereomer.

The control of P-chirality is fundamental, as the specific stereoisomer (Rp or Sp) can dictate the biological activity and physical properties of the final oligonucleotide. acs.org

Diastereoselective Synthesis Methods of Phosphoramidate Linkages

Achieving stereochemically pure phosphoramidate oligonucleotides requires specialized synthetic strategies that go beyond conventional methods. For TBDMS-protected systems, two primary approaches have proven effective: the separation of diastereomeric building blocks and the use of substrate-controlled synthesis with chiral monomers.

Future Directions and Research Challenges in 2 Tbdms Phosphoramidate Chemistry

Development of Novel Protecting Group Strategies and Alternatives to TBDMS

The workhorse of RNA synthesis, the 2'-O-TBDMS protecting group, has been instrumental but presents several challenges. Its steric bulk can impede coupling efficiency, particularly in the synthesis of long RNA strands, leading to longer coupling times (up to 6 minutes) compared to DNA synthesis. atdbio.comglenresearch.comnih.gov Furthermore, the TBDMS group requires a separate deprotection step using fluoride (B91410) reagents, which can be harsh and lead to side reactions or chain cleavage if not carefully controlled. nih.gov These limitations have spurred the development of a diverse array of alternative 2'-hydroxyl protecting groups, each aiming to improve upon the efficiency, fidelity, and versatility of RNA synthesis.

Key Alternatives to the TBDMS Protecting Group:

| Protecting Group | Key Features & Advantages | Disadvantages |

| 2'-O-Triisopropylsilyloxymethyl (TOM) | A modification of the TBDMS group, the TOM group includes a spacer that reduces steric hindrance during coupling, leading to higher coupling yields (>99%) and facilitating the synthesis of longer RNA molecules. atdbio.comnih.gov It is compatible with established RNA synthesis chemistries. atdbio.com | Still requires a fluoride-based deprotection step. The hydrophobicity of the silyl (B83357) group can complicate HPLC purification. nih.gov |

| 2'-bis(2-Acetoxyethoxy)methyl (ACE) | Employs an acid-labile orthoester for 2'-OH protection, allowing for rapid and clean deprotection under mild acidic conditions. This strategy often results in faster coupling rates and higher yields for long RNA sequences. technologynetworks.comhorizondiscovery.com | Requires a different instrumental setup due to the use of HF for 5'-O-silyl ether deprotection. wiley.com The synthesis of the required phosphoramidite (B1245037) monomers can be more complex. |

| 2'-O-(1,1-dioxo-1λ⁶-thiomorpholine-4-carbothioate) (TC) | This group offers the significant advantage of a one-step deprotection process using ethylenediamine, which removes both the 2'-TC and base-protecting groups simultaneously. sigmaaldrich.com This simplifies the workflow and avoids the use of fluoride reagents. sigmaaldrich.comnih.gov It also exhibits less steric hindrance than TBDMS, allowing for high coupling efficiencies. sigmaaldrich.com | The synthesis of TC-protected phosphoramidites can be challenging. |

| Photolabile Protecting Groups (e.g., NPPOC) | The 2-(2-nitrophenyl)-propoxy-carbonyl (NPPOC) group can be removed by UV light, offering orthogonal protection that is compatible with other protecting groups. biosyn.com This allows for high spatial and temporal control over deprotection, which is particularly useful in microarray synthesis. biosyn.com | Requires specialized equipment for photodeprotection. |

The ongoing research in this area is focused on developing protecting groups that are not only efficient in coupling and easily removed under mild, orthogonal conditions but also cost-effective to synthesize and incorporate into automated synthesis platforms.

Enhancing Synthesis Efficiency and Fidelity for Long Oligonucleotides

The synthesis of long oligonucleotides (typically over 100 nucleotides) is a significant challenge in nucleic acid chemistry. The cumulative effect of even small inefficiencies in each synthesis cycle leads to a dramatic decrease in the yield of the full-length product and an increase in the complexity of the crude product, which is contaminated with truncated and failure sequences. researchgate.net The choice of the 2'-hydroxyl protecting group plays a pivotal role in addressing this challenge.

The steric bulk of the TBDMS group is a primary factor limiting the efficiency of long RNA synthesis. glenresearch.com This has a direct impact on the coupling efficiency, which is the percentage of successful nucleotide additions in each cycle. For instance, a comparison of TBDMS and TOM protecting groups for the synthesis of a 100-mer RNA showed that the slightly higher coupling efficiency of TOM monomers results in a greater purity of the crude oligonucleotide (33% for TOM vs. 27% for TBDMS). glenresearch.com

Factors Influencing Long Oligonucleotide Synthesis Fidelity:

Coupling Efficiency: As the length of the oligonucleotide increases, even a small decrease in coupling efficiency per step leads to a significant reduction in the final yield of the full-length product. Protecting groups with less steric hindrance, such as TOM and TC, generally exhibit higher coupling efficiencies. glenresearch.comsigmaaldrich.com

Depurination: This side reaction, the cleavage of the glycosidic bond between a purine (B94841) base and the sugar, can occur during the acidic detritylation step. This leads to chain cleavage during the final basic deprotection, resulting in truncated sequences. researchgate.net Optimizing deblocking conditions is crucial to minimize depurination.

Incomplete Deprotection: Residual protecting groups can interfere with the biological function of the oligonucleotide. The development of protecting groups that can be removed with high efficiency under mild conditions is therefore critical.

Secondary Structure: Long RNA molecules can form stable secondary structures on the solid support, which can hinder the accessibility of the 5'-hydroxyl group for the next coupling reaction.

Future research will continue to focus on a multi-pronged approach to enhance the synthesis of long oligonucleotides. This includes the development of novel protecting groups with minimal steric hindrance, the optimization of all steps in the synthesis cycle (deblocking, coupling, capping, and oxidation), and the use of improved solid supports and activators. scirp.org

Expanding the Scope of Modified Oligonucleotide Synthesis and Applications

The therapeutic potential of oligonucleotides has been greatly expanded by the introduction of chemical modifications to the nucleobases, sugar moiety, and phosphate (B84403) backbone. These modifications can enhance properties such as nuclease resistance, binding affinity to target sequences, cellular uptake, and pharmacokinetic profiles. The synthesis of these modified oligonucleotides, however, presents unique challenges that are often exacerbated by the choice of protecting group strategy.

The standard 2'-TBDMS phosphoramidite chemistry can be adapted for the incorporation of many modifications. For example, base-modified phosphoramidites with TBDMS protection are commercially available and have been used to synthesize RNA with a variety of functional groups. nih.govencyclopedia.pub However, the conditions required for TBDMS removal can be incompatible with certain sensitive modifications.

Challenges and Strategies in Modified Oligonucleotide Synthesis:

| Modification Type | Challenges | Future Directions |

| Base Modifications | Some modified bases are sensitive to the standard deprotection conditions used in TBDMS chemistry. The synthesis of the modified phosphoramidite building blocks can be complex. encyclopedia.pub | Development of milder deprotection protocols and orthogonal protecting group strategies that are compatible with a wider range of base modifications. Post-synthetic modification of oligonucleotides on the solid support is also a promising approach. encyclopedia.pub |

| Sugar Modifications | The introduction of modifications at the 2'-position, such as 2'-O-methyl or 2'-fluoro, requires the synthesis of specific phosphoramidite monomers. The compatibility of these modifications with different 2'-OH protecting groups needs to be carefully evaluated. nih.gov | The use of versatile protecting group strategies like ACE and TC can facilitate the synthesis of RNA with various 2'-modifications. technologynetworks.comsigmaaldrich.com Enzymatic synthesis methods are also being explored as an alternative for producing modified oligonucleotides. |

| Phosphate Backbone Modifications | The synthesis of phosphorothioates, a common backbone modification, introduces a chiral center at the phosphorus atom, leading to a mixture of diastereomers. nih.gov The synthesis of other phosphate modifications, such as phosphoramidates, also requires specialized chemistry. researchgate.net | Development of stereocontrolled synthesis methods for phosphorothioates to produce single diastereomers with defined biological activity. acs.org Exploration of novel phosphate modifications and the development of robust synthetic routes for their incorporation. |

The future of therapeutic and diagnostic oligonucleotides lies in the ability to create increasingly complex and highly modified molecules. This will necessitate the continued development of innovative protecting group strategies and synthetic methodologies that are robust, efficient, and compatible with a broad spectrum of chemical modifications. The move beyond the limitations of traditional 2'-TBDMS chemistry is crucial for unlocking the full potential of synthetic oligonucleotides in medicine and biotechnology.

Q & A

Basic: What are the critical steps in synthesizing 2-TBDMS-phosphoramidate, and how do reaction conditions influence yield?

The synthesis typically involves silylation using tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl or amine functionalities. Key steps include:

- Silylation : Reaction of the precursor with TBDMS-Cl in the presence of imidazole and DMF to introduce the TBDMS protecting group .

- Phosphitylation : Use of phosphoramidite reagents (e.g., (i-Pr₂N)₂P(Cl)OCH₂CH₂CN) under anhydrous conditions in CH₂Cl₂, with (i-Pr)₂NEt as a base .

- Deprotection : Careful removal of TBDMS groups using HF•Py or other fluoride-based reagents to avoid side reactions .

Methodological Insight : Optimize stoichiometry (e.g., TBDMS-Cl:imidazole ratio) and reaction time to prevent over-silylation, which can reduce final product purity. Monitor via TLC or ³¹P NMR to track intermediate formation .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

- ³¹P NMR : Essential for confirming phosphoramidate bond formation. Peaks typically appear between δ +5 to +15 ppm, with shifts indicating substituent effects (e.g., electron-withdrawing groups downfield) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects side products (e.g., incomplete silylation) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm for nucleoside analogs) resolves isomers and quantifies purity. Use C18 columns with acetonitrile/water gradients .

Data Example : In Sun et al. (Supplemental Information), HPLC retention times for TBDMS-protected intermediates were 12–14 min under 70% acetonitrile .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound analogs?

Contradictions often arise from:

- Purity Variability : Trace silylation byproducts (e.g., di-TBDMS adducts) can inhibit target binding. Validate purity via HPLC (>95%) and repeat assays with rigorously purified batches .

- Structural Isomerism : Regiochemical differences in phosphoramidate linkages (e.g., N3′ vs. N5′) alter bioactivity. Use 2D NMR (COSY, NOESY) to assign configurations .

- Assay Conditions : Buffer pH and ionic strength affect stability. For example, phosphate buffers hydrolyze phosphoramidates faster than Tris-HCl .

Case Study : A 20-fold potency difference in PSMA inhibitors was traced to N-terminal conjugation effects, resolved by controlling amine neutralization during synthesis .

Advanced: What strategies optimize this compound stability in aqueous solutions for drug delivery?

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage .

- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) to delay degradation until cellular uptake .

- Buffer Selection : Avoid nucleophilic buffers (e.g., Tris). Use HEPES (pH 7.4) or citrate (pH 5.0) for improved shelf life .

Data Insight : In vivo studies showed <5% degradation over 24 hours in HEPES, compared to 40% in PBS .

Advanced: How do structural modifications of 2-TBDMS-phosphoramidates impact their utility as enzyme inhibitors or adjuvants?

- Backbone Flexibility : Replacing the P-N bond with P-O (phosphoramidate to phosphate) reduces target affinity but increases metabolic stability. Balance via hybrid designs .

- Sugar Residue Variation : In carbohydrate-based derivatives, mannose substitutions enhance macrophage targeting, while glucose analogs improve solubility .

- Fluorinated Side Chains : Introduce CF₃ groups to boost membrane permeability, as shown in fluorinated phosphoramidates with 10× higher cellular uptake .

Application Example : A geranyl-modified TBDMS-phosphoramidate exhibited pseudo-irreversible PSMA inhibition (IC₅₀ = 14 nM) due to enhanced hydrophobic interactions .

Advanced: What experimental controls are critical when evaluating this compound interactions with biological targets?

- Competition Assays : Use non-radioactive analogs (e.g., fluorobenzamido-phosphoramidate) to confirm binding specificity, as done in PSMA tumor uptake studies .

- Negative Controls : Include phosphoramidates with scrambled sequences or inactive stereoisomers to rule out nonspecific effects .

- Kinetic Traps : Add EDTA to chelate metal ions in ATPase assays, distinguishing metal-dependent vs. independent mechanisms .

Data Validation : Blocking studies reduced kidney uptake of ¹⁸F-labeled probes by 6-fold, confirming target specificity .

Advanced: How can non-enzymatic synthesis routes for 2-TBDMS-phosphoramidates improve scalability?

- Staudinger-Phosphite Reaction : Combine azides with phosphites to form P-N bonds without enzymes. Yields >80% reported for carbohydrate derivatives under anhydrous conditions .

- Click Chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) avoids metal contamination, critical for in vivo applications .

Protocol Note : Sun et al. achieved 92% yield using tetrabutylammonium fluoride (TBAF) for simultaneous deprotection and coupling .

Advanced: What computational tools aid in predicting this compound reactivity and binding modes?

- DFT Calculations : Model transition states for hydrolysis or enzyme inhibition (e.g., Gibbs free energy barriers for P-N bond cleavage) .

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions with targets like PSMA. Validate with mutagenesis (e.g., Glu→Ala mutations reduce binding) .

- Machine Learning : Train models on existing phosphoramidate datasets to predict novel bioactive structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.